Chloride ionophore II
Description
Chloride ionophore II is a synthetic molecule designed to facilitate the transport of chloride ions across lipid membranes. Its primary application in scientific inquiry is as a component in ion-selective electrodes (ISEs), which are analytical tools used to measure the concentration of specific ions in a solution. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
[3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2.2C2HF3O2.2Hg/c1-5-7-9-11-13-15-19-25-23-17-18-24(22(4)21(23)3)26-20-16-14-12-10-8-6-2;2*3-2(4,5)1(6)7;;/h5-16,19-20H2,1-4H3;2*(H,6,7);;/q;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYVIFNPTFWRLT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg]OC(=O)C(F)(F)F)[Hg]OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40F6Hg2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586824 | |
| Record name | [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145889-57-2 | |
| Record name | [3,4-Dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloride ionophore II | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Design Principles of Chloride Ionophore Ii
Synthetic Methodologies for Chloride Ionophore II
The creation of this compound and related compounds involves precise chemical synthesis, with ongoing research exploring more advanced, controllable design platforms.
The established synthesis of this compound is a direct organometallic reaction. vulcanchem.com It involves the reaction of 4,5-dimethyl-3,6-dioctyloxy-o-phenylene with mercury trifluoroacetate. vulcanchem.com This process creates a specific molecular architecture where the mercury atoms are positioned to act as Lewis acidic sites for anion binding.
The reaction is typically performed in an organic solvent under carefully controlled temperature and pressure to ensure the desired product is formed with high yield and purity. Industrial-scale production utilizes similar synthetic pathways but employs high-purity reagents and advanced manufacturing equipment to maintain consistency and quality.
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| 4,5-dimethyl-3,6-dioctyloxy-o-phenylene | Mercury trifluoroacetate | Organic solvent, controlled temperature and pressure. | This compound (4,5-Dimethyl-3,6-dioctyloxy-o-phenylene-bis(mercurytrifluoroacetate)) sigmaaldrich.com |
While this compound has a fixed structure, the broader field of ionophore design is increasingly focused on modular and stimuli-responsive systems. nih.gov These platforms allow for the activation of ion transport in response to specific external triggers, offering greater control over the process. nih.govox.ac.uk This represents a sophisticated evolution from constitutively active transporters.
Recent developments have produced synthetic ionophores that can be controlled by various stimuli:
Redox Activation: A notable strategy involves using glutathione (B108866) (GSH), a peptide abundant in certain cellular environments, to activate a "pro-anionophore". rsc.orgrsc.org A sulfonium-based precursor molecule is cleaved by GSH, regenerating the active ionophore and initiating chloride transport. rsc.org
Light Activation: Photo-responsive ionophores have been developed where light is used as a trigger. ox.ac.uk In one approach, a photo-cleavable anchoring group, which inhibits the ionophore's mobility within a membrane, is removed upon irradiation. This "uncaging" activates chloride transport. ox.ac.uk
Enzyme Activation: Specific enzymes that are overexpressed in tumor cells can be used to activate "protransporter" systems, offering a potential strategy for targeted therapies. researchgate.net
Multi-Stimuli Logic Gates: Advanced systems have been designed that require multiple stimuli to be present simultaneously (an "AND logic gate") to switch on ion transport, providing an even higher level of control. ox.ac.uk
These modular designs separate the ion recognition function from the transport activity until a specific biological or external signal is received. nih.govrsc.org
Molecular Design Considerations for Anion Binding and Transport
The efficacy of a chloride ionophore depends entirely on its molecular design, which must balance selective binding with efficient transport across a nonpolar lipid bilayer.
The ability of an ionophore to selectively bind chloride over other anions is paramount. Different design strategies achieve this through various non-covalent interactions.
Lewis Acidic Centers: this compound utilizes mercury atoms as Lewis acidic centers. These electron-deficient metal centers have a strong affinity for the electron-rich chloride anion, forming a stable complex. The rigid o-phenylene backbone pre-organizes these mercury centers at an optimal distance to bind a single chloride ion.
Hydrogen Bonding: A common alternative strategy involves creating a binding pocket lined with hydrogen-bond donors, such as thiourea (B124793) or urea (B33335) groups. oup.com These groups can form multiple hydrogen bonds with the chloride anion, leading to strong and selective complexation. For instance, some ionophores are built on a xanthene backbone, which provides a preorganized scaffold for thiourea groups to bind chloride effectively. oup.com
Hydrophobic Scaffolding: The core binding motif is typically embedded within a larger, lipophilic structure. In this compound, the two octyloxy chains provide the necessary hydrophobicity to ensure the entire ionophore-anion complex is soluble within the lipid membrane, facilitating its passage across.
| Binding Motif | Interaction Type | Example Ionophore Class | Key Feature |
|---|---|---|---|
| Organomercurial | Lewis Acid-Base | This compound | Electron-deficient metal centers bind the anion. |
| Thiourea/Urea | Hydrogen Bonding | Xanthene-based ionophores | N-H groups act as hydrogen-bond donors to the anion. oup.com |
| Macrocycles | Host-Guest Encapsulation | Azacrowns, Calixarenes | A pre-organized cavity complements the size and shape of the chloride ion. orientjchem.org |
An effective ionophore must seamlessly integrate its anion recognition site with a structure that can carry the bound ion across a membrane.
In conventional ionophores like this compound, these units are integrated into a single, static molecule. The phenylene-bis(mercurytrifluoroacetate) core is the recognition unit, while the lipophilic dioctyloxy side chains constitute the transport unit. The molecule functions by complexing with a chloride ion at the membrane interface, diffusing across the hydrophobic membrane as a neutral complex, and releasing the ion on the other side.
Stimuli-responsive systems represent a more dynamic approach to this integration. ox.ac.ukrsc.org In these designs, the recognition and transport functions might initially be decoupled. For example, a pro-ionophore might be water-soluble and unable to enter the membrane. rsc.org Upon activation by a stimulus (e.g., glutathione), a chemical transformation occurs that attaches or reveals a lipophilic transport unit, allowing the now-active ionophore to enter the membrane and perform its function. rsc.orgrsc.org This strategy allows for precise spatial and temporal control over where and when chloride transport occurs.
Mechanistic Elucidation of Chloride Ionophore Ii Function
Transmembrane Chloride Transport Mechanisms
Once the chloride ion is bound, the ionophore-anion complex must traverse the hydrophobic lipid bilayer of the membrane. There are several proposed mechanisms for how ionophores facilitate this transport, with the most prominent being the mobile carrier and channel-forming models.
The mobile carrier model is the most widely accepted mechanism for small, discrete ionophores like Chloride Ionophore II. wikipedia.orgagscientific.com In this model, the ionophore acts as a shuttle.
Complexation: The ionophore binds a chloride ion at one membrane interface. agscientific.com
Translocation: The ionophore's lipophilic (hydrophobic) exterior allows the entire ionophore-chloride complex to diffuse across the lipid bilayer. agscientific.com
Decomplexation: The ionophore releases the chloride ion at the opposite membrane interface. agscientific.com
Return: The free ionophore then diffuses back to the original side to repeat the cycle.
A key characteristic of mobile carriers is that their transport efficiency can be dependent on the thickness of the membrane and is often inhibited at low temperatures where membrane fluidity is reduced. agscientific.comrsc.org Studies on various synthetic anion transporters have provided evidence for this mechanism by showing that transport rates are influenced by the lipid bilayer's thickness. rsc.orgnih.gov
In contrast to the mobile carrier model, the channel-forming mechanism involves the creation of a static, hydrophilic pore that spans the membrane. wikipedia.orgagscientific.com Ions can then pass through this pore without the transporter itself moving across the membrane. agscientific.com
This mechanism is more common for larger molecules, often proteins, that can self-assemble into stable transmembrane structures. wikipedia.org For example, the anti-apoptotic protein Bcl-2 has been shown to form discrete, ion-conducting channels in lipid membranes. pnas.org Natural and mutated ClC chloride channels also function as pores, sometimes described as "double-barreled," where a protein dimer forms two distinct pores for chloride transport. nih.gov Channel-forming ionophores typically maintain their ability to transport ions even at low temperatures that would inhibit a mobile carrier. agscientific.com
| Characteristic | Mobile Carrier Model | Channel-Forming Pore Mechanism |
|---|---|---|
| Transporter Movement | Diffuses across the membrane with the ion. agscientific.com | Forms a static pore and does not cross the membrane. agscientific.com |
| Structure | Typically small, discrete molecules with a hydrophobic exterior. | Typically larger molecules or protein oligomers that span the membrane. wikipedia.orgpnas.org |
| Temperature Dependence | Transport is inhibited at low temperatures (reduced membrane fluidity). agscientific.com | Can maintain transport function at low temperatures. agscientific.com |
| Example | This compound, Valinomycin (B1682140) | Gramicidin A, Bcl-2, ClC channels wikipedia.orgpnas.org |
The movement of an ion across a membrane can be classified based on the net movement of charge.
Electrogenic Transport: This pathway involves the net movement of charge across the membrane, thereby generating an electrical potential. physiology.org When an ionophore transports a single charged ion like Cl⁻ without a coupled counter-ion, the process is electrogenic. soton.ac.uk The function of electrogenic transporters is often studied by using another ionophore (like valinomycin for K⁺) to dissipate the building membrane potential, which would otherwise inhibit further transport. physiology.orgnih.gov Research has focused on developing anionophores that selectively promote electrogenic Cl⁻ transport over H⁺ or OH⁻ transport to minimize cellular toxicity. soton.ac.uk
Antiport (or Exchange): This is an electroneutral process where the ionophore facilitates the movement of two or more ions in opposite directions across the membrane, resulting in no net charge displacement. researchgate.net For example, the CLC family of membrane proteins includes members that function as Cl⁻/H⁺ antiporters, exchanging one chloride ion for one proton. plos.orgnih.gov Synthetic systems have also been developed that can mediate the antiport of chloride for other anions, such as phosphate. researchgate.net
Symport (or Cotransport): This is another electroneutral pathway where two or more ions are transported in the same direction. Certain antibiotics have been shown to function as H⁺/Cl⁻ symporters. nih.gov
This compound is understood to function primarily as an electrogenic transporter, facilitating the uniport of chloride ions down their electrochemical gradient.
Stimuli-Responsive Activation of Chloride Transport
In the broader field of synthetic ion transport, a key area of research is the development of ionophores that can be activated by specific external stimuli. This "gating" mechanism allows for precise spatial and temporal control over ion transport, a feature that is crucial for potential therapeutic applications. While this compound itself is primarily known for its constitutive transport activity in ISEs, the principles of stimuli-responsive activation have been extensively explored with other classes of synthetic chloride transporters. These strategies are designed to keep the ionophore in an inactive "off" state until a specific trigger switches it to an active "on" state.
"AND Logic" Triggered Transport Systems
A sophisticated approach to controlling ionophore activity is the implementation of "AND logic" gates. In these systems, the ionophore is designed to activate only when two distinct stimuli are present simultaneously. ox.ac.uk This dual-stimulus requirement provides a higher level of precision and control over ion transport. ox.ac.uk
Researchers have successfully engineered such systems by attaching two different stimulus-cleavable "cages" to a transporter molecule. ox.ac.uk For the ionophore to become active, both cages must be removed by their respective triggers. ox.ac.uk This concept has been demonstrated with various biocompatible triggers, offering a modular platform for creating highly specific transport systems. ox.ac.uk The integration of "AND logic" is a significant step toward developing targeted therapeutics and engineering complex signaling networks in cellular environments. ox.ac.uk
Light, Redox, and Enzyme-Responsive Activation Strategies
To achieve external control over chloride transport, scientists have developed ionophores that respond to a variety of triggers, including light, redox reactions, and enzymatic activity. ox.ac.uk These strategies often involve modifying the ionophore with a protective group that renders it inactive. The external stimulus then cleaves this group, "uncaging" the ionophore and restoring its transport capabilities.
Light-Responsive Systems: Light offers excellent spatiotemporal control, as it can be precisely directed to a specific location at a desired time. researchgate.net In these systems, a photolabile protecting group is attached to the ionophore. researchgate.net Irradiation with light of a specific wavelength cleaves this group, activating the transporter. researchgate.net
Redox-Responsive Systems: The unique redox environment of certain biological tissues, such as tumors, can be exploited to selectively activate ionophores. ox.ac.uk For instance, ionophores can be designed to be activated by reduction with glutathione (B108866) (GSH), a molecule found in higher concentrations within cancer cells compared to healthy cells. acs.org This approach allows for targeted activation of the transporter in a diseased state.
Enzyme-Responsive Systems: The overexpression of certain enzymes in specific cellular environments is another handle for targeted ionophore activation. acs.org By incorporating a substrate for a particular enzyme into the ionophore's structure, the transporter remains inactive until the enzyme cleaves the substrate, thereby releasing the active ionophore. acs.orgacs.org This strategy has been explored using enzymes like esterases to trigger the activation of pro-carriers. acs.orgacs.org
Table 1: Examples of Stimuli-Responsive Chloride Transport Systems
| Transporter Class | Stimulus | Activation Mechanism | Reference |
|---|---|---|---|
| Isophthalamide-based | Dual-stimuli ("AND Logic") | Cleavage of two distinct molecular cages by two different triggers (e.g., light and a chemical reductant) to unblock the anion binding site. | ox.ac.uk |
| Indole-based | Light (Photo-trigger) | A photolabile group (e.g., o-nitrobenzyl) is cleaved by light, reversing an intramolecular hydrogen bond and making the anion binding site available. | researchgate.net |
| Indole-based | Redox | Reduction of a specific chemical group (e.g., an azo group) unlocks the hydrogen bond donors required for anion binding and transport. | researchgate.net |
| Various | Enzymes | An enzyme (e.g., esterase) cleaves a hydrophilic appendage from a pro-carrier, allowing the now hydrophobic active carrier to partition into the membrane and transport ions. | acs.orgacs.org |
| Various | Glutathione (GSH) | A sulfonium-based pro-anionophore is activated by the high concentration of GSH in the cellular environment, regenerating the active transporter. | acs.org |
Structure Activity Relationship Sar Studies of Chloride Ionophore Ii and Analogs
Influence of Molecular Architecture on Chloride Selectivity and Transport Efficacy
The efficacy and selectivity of an ionophore are not determined by a single property but by a finely tuned balance of structural, electronic, and physicochemical characteristics. The molecular architecture dictates how the ionophore recognizes, binds, and transports the target ion across a lipophilic membrane barrier.
The specific arrangement of atoms and functional groups in Chloride Ionophore II, 4,5-Dimethyl-3,6-dioctyloxy-o-phenylene-bis(mercurytrifluoroacetate), is critical for its function. researchgate.netplos.org While comprehensive SAR studies on a series of direct analogs are not extensively documented, the principles of substituent tuning are well-established for other anionophores. For instance, in cholapod-based carriers, modifications to substituents on the core steroid structure have been shown to significantly alter both anion affinity and transport rates. nih.govresearchgate.net Changes at different positions on the cholapod scaffold can either enhance or diminish transport activity, sometimes in correlation with binding strength and other times with more complex, irregular effects. nih.gov
For this compound, the key structural components include:
The Phenyl Ring: The aromatic ring provides a rigid scaffold. Tuning its electronic properties by adding electron-withdrawing or electron-donating groups would be expected to modulate the Lewis acidity of the mercury centers and, consequently, the chloride binding affinity.
The Mercury Centers: These act as the Lewis acidic binding sites that directly coordinate with the chloride anion. The complexation reaction is central to its ionophoric mechanism. researchgate.net
The Dioctyloxy Substituents: These long alkyl chains ensure high lipophilicity, which is essential for the ionophore to be soluble and operative within the lipid or polymer membrane matrix.
The Trifluoroacetate Groups: These are highly electron-withdrawing, enhancing the electrophilicity of the mercury centers and their affinity for anions.
Conformational factors are also paramount. The process of ion capture can involve significant conformational changes in the ionophore. ekb.eg Molecular dynamics studies on model ionophores have shown that the ligand can undergo a rapid cooperative change in conformation as the anion enters the binding site. ekb.eg For an ionophore to be efficient, its structure must be pre-organized or conformationally flexible enough to adopt a state that encapsulates the anion, shielding it from the hydrophobic membrane interior during translocation. nih.gov
The ability of an ionophore to transport an anion is governed by a combination of its anion binding strength and the lipophilicity of the resulting ionophore-anion complex. rsc.org
Electronic and Binding Characteristics: The primary electronic interaction for this compound is the Lewis acid-base reaction between the mercury centers and the chloride anion. The strength of this interaction can be quantified by the complex formation constant (logβ). A study measuring this constant for ETH 9009 within plasticized poly(vinyl chloride) (PVC) membranes found a surprisingly low value, which was hypothesized to be due to the decomposition of the ionophore when in contact with chloride samples. nih.gov
Table 1: Complex Formation Constant of this compound (ETH 9009) with Chloride An in-situ measurement of the binding properties of the ionophore within different plasticized PVC membranes.
| Ionophore | Analyte | Plasticizer | logβ (1:2) |
| ETH 9009 | Cl⁻ | DOS | 3.60 ± 0.03 |
| ETH 9009 | Cl⁻ | o-NPOE | 3.61 ± 0.01 |
| Data sourced from Qin, Y., & Bakker, E. (2002). nih.gov |
Modulation of Ionophore-Membrane Interactions
The performance of this compound is inseparable from its environment, namely the composition of the membrane in which it is embedded. These membranes, typically used in ion-selective electrodes (ISEs), are complex matrices whose components modulate the ionophore's function.
For an ionophore to act as a carrier, it must be sufficiently lipophilic to readily partition into and remain within the hydrophobic membrane phase. nih.gov However, excessive lipophilicity can be detrimental. If the ionophore is too lipophilic, it may become buried too deeply within the membrane, hindering its ability to interact with ions at the membrane-water interface and shuttle them across. researchgate.net Studies on various synthetic transporters have shown that transport activity often peaks within a specific range of lipophilicity (log P). researchgate.net This suggests an optimal "lipophilic balance" is required, where the ionophore is hydrophobic enough to stay in the membrane but can still move effectively to facilitate transport.
Membrane Composition: The standard matrix for these sensors is high molecular weight poly(vinyl chloride) (PVC). The ionophore is added in a small weight percentage, along with a significantly larger percentage of a plasticizer. acs.orgacs.org
Table 2: Typical Composition of a Chloride-Selective Membrane Using Ionophore II Illustrates the relative quantities of components in a membrane cocktail for an ion-selective electrode.
| Component | Chemical Name/Type | Typical wt% | Purpose |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | ~33% | Provides structural support for the membrane. |
| Ionophore | This compound (ETH 9009) | ~1-2% | Selectively binds and transports chloride ions. |
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | ~65-66% | Solubilizes membrane components, ensures membrane flexibility and ion mobility. |
| Component ratios are representative and can be optimized for specific applications. acs.orgacs.org |
Plasticizers: The plasticizer is a critical component that solubilizes the ionophore and other additives within the PVC matrix, ensuring the membrane remains a homogenous, non-crystalline phase. researchgate.net It influences the mobility of the ionophore-ion complex within the membrane and affects the electrode's fundamental properties, including its sensitivity and selectivity. researchgate.netCurrent time information in Bangalore, IN. The choice of plasticizer is often guided by its dielectric constant and lipophilicity. nih.govgoogle.com For example, o-nitrophenyl octyl ether (o-NPOE) is a polar plasticizer, while bis(2-ethylhexyl) sebacate (B1225510) (DOS) is less polar. nih.govgoogle.com The polarity of the plasticizer can impact the ion-exchange kinetics at the membrane-solution interface and the stability of the ionophore-ion complex. google.com However, in the case of ETH 9009, the measured chloride complexation constant was found to be nearly identical in membranes plasticized with either DOS or o-NPOE, suggesting this particular property is not strongly influenced by the plasticizer's polarity for this ionophore. nih.gov
Table 3: Comparison of Common Plasticizers in Ion-Selective Membranes Properties of plasticizers influence the performance of ionophore-based sensors.
| Plasticizer | Abbreviation | Dielectric Constant (ε) | General Characteristics |
| o-Nitrophenyl octyl ether | o-NPOE | ~24 | High polarity; often enhances sensitivity and ion extraction. google.com |
| Bis(2-ethylhexyl) sebacate | DOS | ~4 | Low polarity; highly lipophilic. nih.gov |
| Dibutyl phthalate (B1215562) | DBP | ~6.4 | Medium polarity; lipophilicity can be matched to certain ionophores. nih.gov |
| Data sourced from multiple studies on ion-selective electrodes. nih.govgoogle.com |
Research Methodologies for Characterizing Chloride Ionophore Ii Activity
Electrochemical Techniques
Electrochemical methods are central to evaluating the efficacy and characteristics of Chloride Ionophore II. These techniques primarily involve the use of ion-selective electrodes to measure the ionophore's ability to selectively bind and transport chloride ions across a membrane barrier.
Ion-Selective Electrode (ISE) Measurements
Ion-selective electrodes are a class of chemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. researchgate.net For this compound, ISEs are fabricated by incorporating the ionophore into a polymeric membrane, typically made of poly(vinyl chloride) (PVC). This membrane creates a selective barrier at the tip of the electrode.
Potentiometry is the standard method for using ISEs, where the potential difference between the ion-selective electrode and a reference electrode is measured under zero-current conditions. researchgate.netrsc.org This open-circuit potential is directly related to the activity of chloride ions in the sample solution. The sensing mechanism is based on the ionophore's ability to selectively complex with chloride ions at the membrane-sample interface, creating a phase-boundary potential. rsc.org
The relationship between the measured potential and the logarithm of the chloride ion activity ideally follows the Nernst equation. mdpi.com This linear relationship allows for the quantification of chloride concentrations over several orders of magnitude. nih.gov Ion-selective electrodes are noted for their versatility, low cost, and high selectivity, which is conferred by the specific ionophore used. rsc.org this compound, also known by its chemical name 4,5-Dimethyl-3,6-dioctyloxy-o-phenylene-bis(mercurytrifluoroacetate), is an example of an ionophore employed in solvent polymeric membrane electrodes for the specific assay of Cl⁻ activity. sigmaaldrich.com
The performance of an ISE based on a chloride ionophore is validated through several key parameters. The dynamic response time is a crucial characteristic, defined as the time it takes for the electrode to reach a stable potential reading after a sudden change in the analyte concentration. For high-performing chloride sensors, this can be as rapid as 10 to 19 seconds. ingentaconnect.combohrium.com
The operational concentration range and the limit of detection are also critical performance metrics. Research on various chloride ionophores demonstrates wide operational ranges, for instance, from 2.0×10⁻⁶ to 1.0×10⁻¹ M. ingentaconnect.com The lower detection limit indicates the minimum concentration of the ion that can be reliably measured. Studies have reported detection limits for chloride sensors reaching as low as 1.64×10⁻⁶ M and even 1.0×10⁻⁸ M. ingentaconnect.combohrium.com The response is typically evaluated for its adherence to the Nernstian slope, which for a monovalent anion like chloride is theoretically -59.16 mV per decade change in activity at 25°C. A sensor exhibiting a slope of -58.8 mV/decade is considered to show excellent Nernstian compliance. ingentaconnect.com
Table 1: Performance Characteristics of Example Chloride Ion-Selective Electrodes
| Parameter | Reported Finding 1 | Reported Finding 2 |
|---|---|---|
| Ionophore | N,N-Ethylene-bis-(Salicylideneaminato) zinc (II) | 2-(1-H-imidazo[4,5-f] rsc.orgnih.govphenanthroline-2-yl)-6methoxyphenol |
| Linear Range | 2.0×10⁻⁶ to 1.0×10⁻¹ M ingentaconnect.com | 5.0×10⁻⁸ to 1.0×10⁻¹ M bohrium.com |
| Nernstian Slope | -58.8 mV/decade ingentaconnect.com | -59.8 mV/decade bohrium.com |
| Detection Limit | 1.64×10⁻⁶ M ingentaconnect.com | 1.0×10⁻⁸ M bohrium.com |
| Response Time | 19 s ingentaconnect.com | <10 s bohrium.com |
This table presents data from studies on specific chloride ionophores to illustrate the typical performance metrics evaluated. It does not represent data for this compound itself but exemplifies the validation process.
The potentiometric response of ionophore-based ISEs is well-described by the phase-boundary potential model. researchgate.netrsc.org This model considers the equilibrium of ion exchange at the interface between the sample solution and the ion-selective membrane.
The selectivity of an ISE, its ability to respond to the primary ion (chloride) in the presence of other interfering ions, is a critical factor determined by the ionophore. nih.gov The selectivity is quantified by the selectivity coefficient, often calculated using the Nikolsky-Eisenman equation. rsc.org This model accounts for the influence of interfering ions on the electrode's potential. The selectivity of an ionophore-doped membrane is controlled by the stability and stoichiometry of the complexes it forms with the target and interfering ions. nih.gov Misinterpreting these stoichiometries can lead to the formulation of ISE membranes with suboptimal selectivity. nih.gov Therefore, careful experimental determination of complex stability and interpretation of potentiometric selectivity as a function of the ionophore-to-ionic site ratio is essential for designing highly selective sensors. nih.gov
Electrophysiological Studies
To investigate the function of an ionophore at the level of a single molecule or a small membrane patch, electrophysiological techniques are employed. These methods provide high-resolution recordings of ion movement across a lipid bilayer.
The patch-clamp technique is a powerful electrophysiological tool for studying ion channels and transporters like ionophores. semanticscholar.orgthe-scientist.com Developed by Erwin Neher and Bert Sakmann, this method allows for the recording of minute ionic currents passing through a single channel, with resolutions down to the pA range. the-scientist.complymsea.ac.uk The technique involves forming a high-resistance "giga-seal" (≥ 10 GΩ) between a fire-polished glass micropipette and the surface of a cell membrane or an artificial lipid bilayer into which the ionophore has been incorporated. semanticscholar.orgplymsea.ac.uk This high-resistance seal is crucial as it electrically isolates the patch of membrane and reduces background noise, enabling the detection of single-channel events. plymsea.ac.uk
Several configurations of the patch-clamp technique can be used for single-channel analysis:
Cell-Attached: The pipette is sealed to an intact cell membrane, allowing the recording of channel activity in its native environment. plymsea.ac.uk
Inside-Out Patch: After forming a cell-attached patch, the pipette is withdrawn, excising the membrane patch with its intracellular face exposed to the bath solution. This allows for precise control of the solution composition at the "intracellular" side of the membrane. researchgate.net
Outside-Out Patch: The pipette is retracted from a whole-cell configuration, causing the membrane to reseal with its extracellular face oriented towards the bath solution. This is useful for studying the effects of extracellular agents on channel function. plymsea.ac.uk
By applying a voltage across the membrane patch and recording the resulting current, researchers can analyze the gating kinetics (opening and closing) and conductance of single ionophore-mediated channels. This provides fundamental insights into the mechanism of chloride transport by this compound at the molecular level. taylorfrancis.com
Spectroscopic and Imaging Approaches
Spectroscopic and imaging techniques offer complementary methods to electrophysiology for studying ionophore activity, particularly in model systems like artificial vesicles.
Fluorescence-based assays are a common and powerful tool for monitoring the transport of ions across lipid membranes. These assays typically involve encapsulating a fluorescent dye within liposomes, where the dye's fluorescence properties are sensitive to the concentration of the ion of interest.
Lucigenin (B191737) is a fluorescent dye that is sensitive to the presence of halide ions, including chloride. thermofisher.comcaymanchem.commedchemexpress.com Its fluorescence is quenched by chloride through a collisional mechanism, resulting in a decrease in fluorescence intensity that is dependent on the chloride concentration. thermofisher.comresearchgate.net This property is harnessed to create an assay for monitoring chloride transport into or out of lipid vesicles. researchgate.netrsc.org
In this assay, lucigenin is encapsulated within liposomes. These liposomes are then placed in a solution with a different chloride concentration from the interior. When an ionophore like this compound is added to the liposome suspension, it facilitates the movement of chloride ions across the membrane, leading to a change in the intra-vesicular chloride concentration. This change is detected as a quenching (or de-quenching) of the encapsulated lucigenin's fluorescence over time. The rate of fluorescence change is proportional to the rate of chloride transport mediated by the ionophore. The efficiency of this quenching process is described by the Stern-Volmer constant (KSV). thermofisher.com For lucigenin, the reported KSV for chloride is approximately 390 M⁻¹. thermofisher.com Although this is a standard method for assessing the activity of synthetic anionophores, specific studies detailing the characterization of "this compound" using the lucigenin quenching assay are not present in the reviewed literature.
Table 2: Properties of the Fluorescent Chloride Indicator Lucigenin. This table summarizes the key spectroscopic properties of lucigenin relevant to its use in chloride transport assays.
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength | 368 nm and 455 nm | thermofisher.comcaymanchem.com |
| Maximum Emission Wavelength | 505 nm | thermofisher.comcaymanchem.com |
| Fluorescence Quantum Yield | ~0.6 | thermofisher.com |
| Stern-Volmer Constant (KSV) for Cl⁻ | 390 M⁻¹ | thermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules at the atomic level. libretexts.org In the context of ionophores, NMR can be used to characterize the structure of the ionophore itself, as well as to study its interactions with ions and its behavior within a membrane environment.
High-resolution NMR spectroscopy is a primary tool for elucidating the three-dimensional structure of this compound in solution. Techniques such as ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule. wordpress.com By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), a detailed model of the ionophore's conformation can be constructed. Such structural information is crucial for understanding how the ionophore binds to chloride ions and facilitates their transport across a membrane. Furthermore, NMR can be used to study the electronic properties of the ionophore and how they are perturbed upon ion binding.
Dynamic NMR techniques can be employed to monitor the kinetics of ion binding and release by the ionophore. By analyzing changes in the NMR signals of either the ionophore or the ion as a function of temperature or concentration, it is possible to determine the rates of association and dissociation. While direct monitoring of ion flux across a membrane using NMR is challenging, specialized techniques can provide insights into the movement of ions in the vicinity of the ionophore. flavinlab.io
In addition to NMR, other spectroscopic methods provide complementary information about this compound.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the ionophore molecule. libretexts.org Changes in the vibrational frequencies of these groups upon binding to chloride can provide evidence of the specific sites of interaction.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. utoronto.ca The extent of conjugation in the ionophore's structure will significantly influence its UV-Vis absorption spectrum. utoronto.ca Binding of a chloride ion can perturb the electronic structure of the ionophore, leading to a shift in the absorption maximum (λmax), which can be used to study the binding process. Chloride ions themselves absorb in the deep ultraviolet region, which can also be utilized for their detection. google.com
Electrochemical Mass Spectrometry (EC-MS) for Interfacial Complexation
Electrochemical Mass Spectrometry (EC-MS) is a powerful analytical technique that couples electrochemical methods with mass spectrometry to provide real-time, mass-resolved detection of reactants, intermediates, and products at an electrode-electrolyte interface. news-medical.net While direct EC-MS studies specifically characterizing the interfacial complexation of this compound are not extensively documented in peer-reviewed literature, the methodology offers significant potential for elucidating the precise mechanism of ion binding.
In a hypothetical EC-MS experiment to study this compound, an electrochemical cell would be directly coupled to the ion source of a mass spectrometer. dtu.dk The setup could be designed to probe the complexation of chloride at a liquid-liquid interface or at the surface of a working electrode modified with the ionophore. By applying a potential, the electrochemical environment can be precisely controlled to favor the binding of chloride ions to the ionophore. The mass spectrometer then ionizes and detects the species present at the interface. nih.gov
The primary objective would be to detect the ion corresponding to the ionophore-chloride complex, [this compound + Cl]⁻. The intensity of this signal, monitored as a function of applied potential, would provide direct evidence of the complexation event. utsouthwestern.edu Furthermore, techniques like tandem mass spectrometry (MS/MS) could be employed, where the isolated complex ion is fragmented to confirm its composition and structure. utsouthwestern.edu This approach would yield valuable data on the stability of the complex and the energetics of the binding process at a defined electrochemical interface. news-medical.net
The key advantages of using EC-MS for this purpose include:
High Specificity : Mass spectrometry provides unambiguous identification of the ionophore-chloride complex based on its mass-to-charge ratio. nih.gov
Real-Time Monitoring : The technique allows for the dynamic observation of complex formation as electrochemical conditions are varied. dtu.dk
Interfacial Sensitivity : It provides information specifically about processes occurring at the electrochemical interface, which is highly relevant for membrane transport phenomena. news-medical.net
By leveraging these capabilities, EC-MS can serve as a critical tool for understanding the fundamental step of interfacial complexation that precedes the transport of the chloride ion across a membrane.
Two-Dimensional (2D) Chloride Ion Image Sensing
Two-dimensional (2D) ion image sensing provides spatial and temporal information about the concentration of specific ions, moving beyond the single-point measurements of traditional ion-selective electrodes. This compound, with its established selectivity for chloride, is a suitable candidate for incorporation into the ion-selective membrane (ISM) of such a sensor. sigmaaldrich.com The sensor typically consists of an array of microelectrodes or a charge-coupled device (CCD) coated with a chloride-sensitive membrane. orientjchem.org
The fabrication of the sensing layer is critical. It generally involves dissolving the ionophore, a plasticizer, a polymer matrix (commonly poly(vinyl chloride) - PVC), and an ionic additive in a volatile solvent. This solution is then cast onto the sensor array to form a thin, uniform membrane. orientjchem.org The ionophore acts as the recognition element, selectively binding chloride ions at the membrane surface. This binding event alters the local membrane potential, which is transduced by the underlying sensor array into an electrical signal. By mapping the signals from each point in the array, a 2D image of the chloride concentration distribution is generated.
Below is a table detailing the typical components and performance characteristics of a membrane optimized for a chloride-selective sensor, based on established research in the field. orientjchem.org
| Component / Parameter | Typical Material / Value | Function / Description |
|---|---|---|
| Ionophore | This compound (ETH 9009) | Provides selective binding and recognition of chloride ions. |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | Forms the structural support for the membrane. |
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) or Dibutyl phthalate (B1215562) (DBP) | Ensures membrane flexibility, dissolves components, and influences ion mobility. |
| Ionic Additive | Hexadecyltrimethylammonium bromide (HTAB) | Reduces membrane resistance and improves the stability of the potential response. |
| Working Concentration Range | 1.0 × 10⁻⁹ to 1.0 × 10⁻² M | The range of chloride concentrations over which the sensor provides a reliable response. orientjchem.org |
| Response Time | < 20 seconds | The time required to reach 95% of the final potential reading after a change in chloride concentration. orientjchem.org |
| Working pH Range | 3.0 - 9.5 | The pH range in which the sensor's response is independent of hydrogen ion concentration. orientjchem.org |
By applying such a membrane to a high-density sensor array, it is possible to visualize dynamic changes in chloride concentration across a surface, offering insights into processes like localized corrosion or biological ion fluxes.
Liposome-Based Membrane Transport Assays
Preparation and Characterization of Phospholipid Vesicle Systems
Liposome-based assays are a cornerstone for studying the transport activity of ionophores like this compound in a controlled, biomimetic environment. nih.gov The preparation of stable, well-defined phospholipid vesicles is the first critical step. Large unilamellar vesicles (LUVs) are most commonly used for this purpose.
The standard procedure for preparing LUVs is the thin-film hydration and extrusion method . nih.govnih.gov
Lipid Film Formation : The desired phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) are dissolved in a volatile organic solvent, such as chloroform. This solution is placed in a round-bottom flask, and the solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask. nih.gov
Hydration : The lipid film is hydrated with an aqueous buffer solution. For efflux studies, this buffer contains a high concentration of the salt to be transported (e.g., 300 mM KCl). The hydration process, often accompanied by gentle agitation, causes the lipid sheets to swell and fold into large, multilamellar vesicles (MLVs). nih.gov
Extrusion : To produce unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This process breaks down the larger vesicles and forces them to re-form into LUVs with a diameter corresponding to the filter's pore size. nih.gov
Purification : To create an ion gradient necessary for transport assays, the external buffer must be exchanged. This is typically achieved by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the desired external buffer (e.g., a chloride-free solution like 150 mM K₂SO₄). This separates the vesicles from the original, extra-vesicular salt solution. researchgate.net
Characterization of the prepared vesicles is essential to ensure consistency and reliability. Key characterization techniques include:
Dynamic Light Scattering (DLS) : Used to determine the average diameter and size distribution (polydispersity) of the vesicle population.
Lipid Composition Assays : Techniques like gas chromatography can be used to verify the final lipid composition of the vesicles, which is especially important when using lipid mixtures. nih.govornl.gov
Chloride Efflux and Influx Studies in Artificial Bilayers
Once characterized vesicles with a stable chloride gradient are prepared, the transport activity of this compound can be quantified. This is typically done by monitoring either the efflux (outward movement) or influx (inward movement) of chloride ions across the lipid bilayer.
Chloride Efflux Assay (Ion-Selective Electrode Method) In this widely used assay, LUVs are prepared with a high internal concentration of KCl (e.g., 300 mM) and suspended in a chloride-free, iso-osmotic external solution (e.g., 150 mM K₂SO₄). researchgate.net The experiment proceeds as follows:
A chloride-selective electrode (ISE) is placed in the vesicle suspension to monitor the external chloride concentration.
A baseline reading is established.
The ionophore, dissolved in a solvent like DMSO, is added to the suspension.
As the ionophore facilitates the transport of chloride ions out of the vesicles and down their concentration gradient, the ISE detects the increase in external chloride concentration over time. nih.gov
At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles, releasing their remaining internal chloride content. This value represents 100% efflux and is used to normalize the data. researchgate.net
Chloride Influx Assay (Fluorescence Quenching Method) This method monitors the influx of chloride into vesicles. It relies on the encapsulation of a chloride-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA), inside the LUVs. sigmaaldrich.com The fluorescence of these dyes is quenched upon binding chloride ions. frontiersin.org
LUVs are prepared containing the fluorescent dye in a chloride-free internal buffer.
The vesicles are suspended in an external buffer containing a high concentration of a chloride salt (e.g., 150 mM KCl).
The baseline fluorescence of the suspension is measured using a fluorometer.
Upon addition of this compound, chloride ions are transported into the vesicles.
The influx of chloride quenches the fluorescence of the encapsulated dye, causing a decrease in the measured fluorescence intensity over time. This rate of quenching is proportional to the rate of chloride influx. sigmaaldrich.com
| Feature | Efflux Assay (ISE) | Influx Assay (Fluorescence) |
|---|---|---|
| Principle | Directly measures Cl⁻ appearing in the external solution. researchgate.net | Measures quenching of an internal dye by Cl⁻ entering the vesicle. sigmaaldrich.com |
| Vesicle Loading | High [Cl⁻] inside, low [Cl⁻] outside. | Fluorescent dye inside, low [Cl⁻] inside. |
| External Medium | Cl⁻-free (e.g., K₂SO₄, NaNO₃). | High [Cl⁻] (e.g., KCl, NaCl). |
| Detection Method | Potentiometry (Ion-Selective Electrode). nih.gov | Fluorometry (Fluorescence Plate Reader/Spectrometer). frontiersin.org |
| Signal Change | Increase in external [Cl⁻]. | Decrease in fluorescence intensity. |
| Normalization | Total Cl⁻ release after detergent lysis. researchgate.net | Initial fluorescence (0% influx) and background (100% influx). |
Assessing Carrier versus Channel Mechanisms (e.g., U-tube experiments)
A fundamental question in the study of ionophores is their mechanism of transport: do they act as mobile carriers or do they form transmembrane channels? acs.org
Mobile Carrier Mechanism : The ionophore binds a chloride ion at one interface, diffuses across the lipid bilayer as an ionophore-ion complex, and releases the ion at the opposite interface before returning. aatbio.com
Channel Mechanism : Multiple ionophore molecules assemble within the membrane to form a static, hydrophilic pore through which ions can pass. youtube.com
While vesicle assays provide data on transport rates, distinguishing between these mechanisms often requires different experimental setups. A classic method for this is the U-tube experiment , which utilizes a bulk liquid membrane.
In this setup, a U-shaped glass tube is used, where the two arms are filled with different aqueous solutions (source and receiving phases). The two phases are separated at the bottom of the U-tube by a dense, water-immiscible organic solvent (e.g., chloroform) that has been impregnated into a filter support. This solvent layer serves as a simple model of the hydrophobic core of a biological membrane.
To test the mechanism of this compound:
The ionophore is dissolved in the organic solvent layer.
The source aqueous phase contains a high concentration of a chloride salt (e.g., KCl).
The receiving aqueous phase is initially chloride-free.
Over time, aliquots are taken from the receiving phase to measure the appearance of chloride ions.
By analyzing the transport kinetics as a function of ionophore concentration, one can infer the transport mechanism. Carrier-mediated transport rates typically show a linear dependence on the ionophore concentration, whereas channel-forming ionophores often exhibit a higher-order dependence (e.g., squared or cubed), as multiple monomers must assemble to form a functional pore. youtube.com This experimental design simplifies the system by removing the curvature and lipid packing constraints of a vesicle bilayer, allowing for a more direct assessment of the transport stoichiometry.
Impact of Lipid Composition on Ion Transport
The lipid composition of the vesicle bilayer can significantly influence the transport efficiency of an ionophore. acs.org The membrane is not a passive barrier but an active participant in the transport process. Key lipid properties that can modulate ionophore activity include:
Membrane Fluidity : The fluidity of the bilayer, determined by the length and degree of saturation of the phospholipid acyl chains, affects the diffusion rate of mobile carriers. An ionophore operating via a carrier mechanism would likely show reduced activity in a more rigid, less fluid membrane (e.g., one composed of lipids with long, saturated chains) compared to a more fluid one (e.g., composed of lipids with shorter, unsaturated chains).
Membrane Thickness : The thickness of the bilayer must be spanned by the ionophore. The efficiency of a channel-forming ionophore can be highly dependent on the match between its molecular length and the membrane's hydrophobic thickness.
Surface Charge : The presence of anionic lipids (e.g., dioleoylphosphatidic acid, DOPA) can alter the surface potential of the membrane. This can influence the local concentration of ions at the membrane interface and affect the interaction of the ionophore with the bilayer.
Cholesterol Content : The inclusion of cholesterol is known to increase the mechanical stiffness and decrease the general permeability of lipid bilayers. For a mobile carrier, the increased order and decreased fluidity caused by cholesterol can hinder its movement across the membrane, leading to lower transport rates. acs.org
Experimental studies have shown that changing the lipid composition can lead to different observed transport efficacies. For example, studies on peptide ionophores have demonstrated that transport rates can differ when vesicles are formed from a mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and DOPA versus vesicles made of pure DOPC, highlighting the sensitivity of the transport process to the specific lipid environment. nih.gov Therefore, characterizing the activity of this compound across a range of vesicle compositions is crucial for a comprehensive understanding of its function.
Computational and Theoretical Modeling
Computational and theoretical modeling techniques are indispensable tools for elucidating the mechanisms of action and predicting the performance of ionophores like this compound. These in silico approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone. By simulating the dynamic behavior of the ionophore within a lipid bilayer and correlating its structural features with its activity, researchers can gain a deeper understanding of its function and design more effective ion-selective sensors.
Molecular Dynamics (MD) Simulations of Ionophore-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can model the interactions between the ionophore and a lipid bilayer, providing a detailed view of the chloride transport mechanism at an atomic level.
The general process of running an MD simulation for an ionophore-membrane system involves several key steps. First, a model of the lipid bilayer, typically composed of phospholipids such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), is constructed. The this compound molecule is then embedded within this bilayer. The entire system is subsequently solvated with water molecules and chloride ions.
During the simulation, the trajectories of all atoms in the system are calculated by numerically solving Newton's equations of motion. This allows researchers to observe the dynamic behavior of the ionophore as it interacts with the lipid membrane and chloride ions. Key interactions that can be studied include the conformational changes of the ionophore, the coordination of the chloride ion by the ionophore, and the energetic barriers associated with the transport of the ion across the membrane.
Table 1: Typical Parameters for an MD Simulation of an Ionophore-Membrane System
| Parameter | Value/Setting |
| System Composition | |
| Ionophore | 1 molecule |
| Lipid Bilayer | 128 POPC lipids |
| Water Model | TIP3P |
| Ions | 150 mM KCl |
| Simulation Engine | GROMACS, NAMD, or AMBER |
| Force Field | CHARMM36, AMBER |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K (37 °C) |
| Pressure | 1 bar |
| Simulation Time | 100-500 ns |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. For this compound, QSAR models can be developed to predict its chloride transport efficacy based on its molecular descriptors.
The development of a QSAR model involves several steps. A dataset of compounds with known chloride transport activities is first compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized into several types:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Molecular shape, volume, surface area, etc.
Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment, etc.
Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model correlates the descriptors with the observed activity.
In the context of anion transporters, QSAR studies have shown that lipophilicity (logP) is a crucial descriptor for predicting transport activity. A certain degree of lipophilicity is required for the ionophore to partition into the lipid bilayer. However, excessive lipophilicity can lead to the molecule being retained within the membrane, thus hindering its transport function. Other important descriptors often include molecular size, shape, and the presence of hydrogen bond donors.
While a specific QSAR model for this compound has not been published, the general principles derived from studies of other anion transporters can be applied to understand its activity. The presence of two long octyloxy chains in its structure contributes significantly to its lipophilicity, which is essential for its function as a membrane-active ionophore.
Table 2: Key Molecular Descriptors in QSAR for Anion Transporters
| Descriptor | Description | Importance in Anion Transport |
| LogP | A measure of the lipophilicity of a compound. | Crucial for membrane partitioning. An optimal range exists for efficient transport. |
| Molecular Weight | The mass of one molecule of the substance. | Influences the diffusion rate of the ionophore within the membrane. |
| Molecular Surface Area | The total surface area of a molecule. | Related to the interaction of the ionophore with the lipid bilayer. |
| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Important for the coordination of the anion. |
Predictive Models for Sensor Performance and Selectivity
Predictive models, particularly those based on machine learning algorithms, are increasingly being used to forecast the performance and selectivity of ion-selective electrodes (ISEs). For sensors based on this compound, these models can predict key performance metrics such as the Nernstian slope, detection limit, and selectivity coefficients.
The development of such predictive models typically involves the following steps:
Data Collection: A large dataset of ISEs with varying compositions (ionophore, plasticizer, polymer matrix, and ionic additives) and their corresponding performance characteristics is gathered from the literature or experimental work.
Feature Engineering: The chemical structures of the ionophores and other membrane components are converted into numerical descriptors (features). These can include constitutional, topological, and quantum-chemical descriptors.
Model Training: A machine learning algorithm, such as an artificial neural network (ANN), support vector machine (SVM), or random forest (RF), is trained on the dataset to learn the relationship between the input features and the output performance metrics.
Model Validation: The predictive power of the trained model is evaluated using an independent test set of ISEs that were not used during the training phase.
These models can accelerate the development of new and improved chloride sensors by allowing for the in silico screening of potential ionophore candidates and the optimization of membrane compositions before undertaking extensive experimental work. For instance, a model could predict the selectivity of a this compound-based sensor towards chloride over other interfering anions like bromide, nitrate, or bicarbonate.
While a specific predictive model for this compound-based sensors is not publicly available, the general framework of using machine learning to predict ISE performance is well-established and could be applied to this system.
Analytical Techniques for Compound Characterization and Purity
The characterization and purity assessment of this compound are crucial for ensuring its quality and performance in applications such as ion-selective electrodes. A combination of chromatographic and elemental analysis techniques is typically employed for this purpose.
Chromatographic Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is an essential tool for assessing its purity and identifying any potential impurities or degradation products.
A typical HPLC method for the analysis of an organometallic compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.
Detection is commonly performed using a UV-Vis detector, as the aromatic rings in the this compound molecule are expected to absorb UV light. The retention time of the main peak is used for identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative purity assessment.
Table 3: Illustrative HPLC Method Parameters for Analysis of an Organometallic Ionophore
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
By analyzing a sample of this compound using such a method, one can obtain a chromatogram showing a major peak corresponding to the pure compound and potentially minor peaks from impurities. The purity is then calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Elemental Analysis
Elemental analysis is a technique used to determine the elemental composition of a compound. For a newly synthesized or purified batch of this compound, elemental analysis provides a fundamental confirmation of its chemical formula, C₂₈H₄₀F₆Hg₂O₆.
The analysis is typically performed using a dedicated elemental analyzer, which combusts the sample at a high temperature. The resulting combustion gases (such as CO₂, H₂O, and N₂) are then separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the sample. Other elements like fluorine, mercury, and oxygen are usually determined by other specific methods.
The experimentally determined elemental composition is then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound.
Table 4: Theoretical Elemental Composition of this compound (C₂₈H₄₀F₆Hg₂O₆)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 28 | 336.28 | 34.05 |
| Hydrogen | H | 1.01 | 40 | 40.40 | 4.09 |
| Fluorine | F | 19.00 | 6 | 114.00 | 11.54 |
| Mercury | Hg | 200.59 | 2 | 401.18 | 40.62 |
| Oxygen | O | 16.00 | 6 | 96.00 | 9.72 |
| Total | 987.86 | 100.00 |
Comparative Studies with Other Ionophores
Relative Selectivity and Potency Comparisons with Chloride Ionophore I, IV, and Other Anionophores
The primary function of a chloride ionophore in an ion-selective electrode (ISE) is to selectively bind and transport chloride ions across a membrane, generating a potential that is proportional to the chloride ion activity in a sample. The selectivity and potency are critical metrics for evaluating an ionophore's performance. Selectivity is quantified by the potentiometric selectivity coefficient (KpotCl,B), where a smaller value indicates greater selectivity for chloride (Cl⁻) over an interfering anion (B).
Generally, anionophores are designed based on different chemical interactions, including hydrogen bonding (e.g., ureas, thioureas, squaramides), halogen bonding, or Lewis acid coordination (as seen in organometallic ionophores). nih.gov The potency of these transporters can be compared by their EC₅₀ values—the effective concentration required to achieve 50% of the maximum transport activity. For instance, some of the most potent anionophores, like prodigiosin, exhibit high transport efficiency, while synthetic analogues may show varied potency based on their structural modifications.
The selectivity of an ionophore is paramount for its application. For example, macrocyclic anion transporters that utilize halogen bonding have demonstrated exceptional chloride-over-hydroxide selectivity, with selectivity factors exceeding 300. nih.gov This is a significant improvement over some hydrogen-bonding-based systems. nih.gov The design of Chloride Ionophore II, utilizing mercury as a Lewis acid center, provides a distinct mechanism for achieving chloride selectivity compared to hydrogen- or halogen-bond donors.
Below is a representative table of potentiometric selectivity coefficients for a generic organomercury-based chloride ionophore similar to this compound, illustrating its high selectivity for chloride over other common anions.
Table 1: Representative Potentiometric Selectivity Coefficients (log KpotCl,B) for an Organomercury-Based Chloride Ionophore
| Interfering Anion (B) | log KpotCl,B |
|---|---|
| Bromide (Br⁻) | -0.8 |
| Iodide (I⁻) | 0.2 |
| Nitrate (NO₃⁻) | -1.5 |
| Bicarbonate (HCO₃⁻) | -2.5 |
| Salicylate | 1.8 |
Note: Data is illustrative, based on typical performance of this class of ionophores. Lower values indicate higher selectivity for Chloride.
Comparative Analysis of Transport Mechanisms Across Different Ionophore Classes
Ionophores facilitate the movement of ions across hydrophobic membranes through two primary mechanisms: the carrier model and the channel model. mdpi.com
Carrier Ionophores : These are mobile molecules that bind to a specific ion, shuttle it across the lipid bilayer, and release it on the other side. scielo.org.mx This is a multi-step process involving complexation, diffusion of the ionophore-ion complex, and decomplexation. Most synthetic anionophores, including this compound, function as mobile carriers.
Channel Formers : These are typically larger molecules that span the membrane to form a hydrophilic pore or channel, allowing ions to pass through directly. mdpi.com This mechanism generally allows for a much faster rate of ion transport compared to carriers.
The transport facilitated by carrier ionophores can be further classified as electroneutral or electrogenic:
Electroneutral Transport : This process involves no net charge movement across themembrane. Anionophores can achieve this through two main pathways:
Anion/Anion Antiport : The ionophore transports one anion in one direction while simultaneously transporting another anion in the opposite direction (e.g., Cl⁻/NO₃⁻ exchange).
Cation/Anion Symport : The ionophore cotransports an anion along with a cation (e.g., H⁺/Cl⁻ symport), resulting in no net charge displacement.
Electrogenic Transport (Uniport) : This mechanism involves the transport of a charged species without a balancing co-transported or exchanged ion, resulting in a net charge movement across the membrane. researchgate.net This process is driven by the membrane potential.
This compound, as an organomercury compound, is believed to function as a mobile carrier. The mercury centers act as Lewis acidic sites that reversibly bind the chloride anion. The transport mechanism for mercuric ions and their complexes can be intricate, potentially involving interactions with thiol groups or other cellular components in biological contexts, though in a synthetic sensor membrane, it functions primarily as a selective carrier. researchgate.netsigmaaldrich.com This contrasts with anionophores based on hydrogen bonding, such as thioureas, where transport is mediated by the formation of hydrogen bonds with the anion. nih.gov
Table 2: Comparison of Ionophore Transport Mechanisms
| Mechanism Type | Description | Ionophore Class Example | Transport Rate |
|---|---|---|---|
| Mobile Carrier | Binds ion, diffuses across membrane, releases ion. | Organomercurials (e.g., this compound), Valinomycin (B1682140) | Slower |
| Channel Former | Forms a pore through the membrane for ion passage. | Gramicidin A | Faster |
| Electroneutral | No net charge movement across the membrane (e.g., antiport, symport). | Many synthetic anionophores | Varies |
| Electrogenic | Net movement of charge across the membrane (uniport). | Some synthetic anionophores, Valinomycin (for K⁺) | Varies |
Impact of Ionophore Design on Sensor Performance and Stability
The performance of an ion-selective sensor is critically dependent on the molecular design of the ionophore and the composition of the membrane in which it is embedded. umn.edu Key performance metrics include selectivity, sensitivity (slope), detection limit, response time, and operational lifetime.
Ionophore Structure: The success of a chemical sensor is highly dependent on the tailored choice of the ionophore, which is responsible for selective analyte binding. iupac.org For anion-selective ionophores, metalloporphyrins and organometallic compounds (like this compound) are widely used because their structure can be modulated to fine-tune selectivity. iupac.org The central metal ion (e.g., mercury) and its coordination environment are the primary determinants of which anion is bound preferentially.
Membrane Composition: The ionophore is typically incorporated into a polymer matrix, most commonly polyvinyl chloride (PVC), along with a plasticizer and sometimes lipophilic ionic additives. scielo.org.mxumn.edunih.gov
Plasticizer: Plasticizers like o-nitrophenyl octyl ether (o-NPOE) or dioctyl phthalate (B1215562) (DOP) ensure the membrane remains in a liquid-like state, allowing the ionophore and its complex to be mobile. The choice of plasticizer can significantly affect the sensor's detection limit, sensitivity, and selectivity.
Ionic Additives: Lipophilic additives can be added to stabilize the membrane properties and optimize selectivity. iupac.org For neutral carrier-based anionophores, cationic additives are often required to provide charge balance within the membrane phase.
Sensor Stability and Lifetime: The operational lifetime of an ISE is a crucial parameter. It can be limited by the gradual leaching of the ionophore and other components from the membrane into the sample solution. researchgate.net A well-designed membrane minimizes this leaching. For instance, using a highly lipophilic ionophore and a compatible plasticizer can extend the sensor's functional life from days to several weeks or even months. umn.edursc.org However, some metalloporphyrin-based ISEs can suffer from drawbacks like hydroxide (B78521) ion-bridged dimerization, leading to unstable responses and short lifetimes, a problem that molecular design aims to overcome. iupac.org The robust design of organomercury ionophores contributes to their relatively stable and long-lasting performance in potentiometric sensors.
Comparison of Analytical Methodologies for Ion Transport Assessment
Several analytical methods are used to evaluate the transport efficiency and selectivity of ionophores like this compound across lipid bilayer membranes. These assays provide quantitative data on transport rates (potency) and selectivity among different anions.
Ion-Selective Electrodes (ISEs): This is a direct potentiometric method. Vesicles (liposomes) are loaded with a specific salt (e.g., NaCl). The vesicles are then suspended in a solution containing a different salt (e.g., NaNO₃). An ionophore is added to the suspension, and a chloride-selective electrode is used to monitor the efflux of chloride from the vesicles into the external solution due to anion exchange (e.g., Cl⁻/NO₃⁻ antiport). This method directly measures the transport of the target ion.
Fluorescence Assays: These are widely used, highly sensitive methods that typically monitor changes in intra-vesicular pH or ion concentration via a fluorescent probe trapped inside the vesicles.
HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) Assay: HPTS is a pH-sensitive dye. Vesicles containing HPTS and a salt (e.g., NaCl) are suspended in the same salt solution. A pH gradient is created by adding a base to the external solution. The ionophore facilitates the transport of Cl⁻ and H⁺ (or OH⁻), which dissipates the pH gradient, causing a change in the HPTS fluorescence. elsevierpure.com This assay is particularly useful for studying H⁺/Cl⁻ symport or OH⁻/Cl⁻ antiport mechanisms.
Lucigenin (B191737) Assay: Lucigenin is a dye whose fluorescence is quenched by chloride ions. Vesicles containing lucigenin are prepared in a chloride-free solution (e.g., NaNO₃) and suspended in a solution containing chloride. The addition of an ionophore facilitates the influx of chloride, which quenches the lucigenin fluorescence, allowing the rate of transport to be measured.
Osmotic Response Assay: This method relies on light scattering to monitor changes in vesicle volume. Vesicles are prepared in a high-concentration salt solution and then suspended in a solution of a different salt with the same osmolarity. If the ionophore facilitates the exchange of ions at different rates, it will lead to a net influx or efflux of salt, causing the vesicles to swell or shrink. This change in size is detected as a change in light scattering. This assay is useful for assessing electroneutral anion exchange.
Table 3: Comparison of Ion Transport Assessment Methodologies
| Methodology | Principle | Measures | Advantages | Disadvantages |
|---|---|---|---|---|
| Ion-Selective Electrode (ISE) | Potentiometric detection of ion efflux from vesicles. | Direct ion transport (e.g., Cl⁻ efflux). | Direct measurement; conceptually simple. | Slower response; less sensitive than fluorescence methods. |
| HPTS Fluorescence Assay | pH-sensitive dye monitors dissipation of a pH gradient. | Coupled transport (e.g., H⁺/Cl⁻ symport). | High sensitivity; widely used for mechanism studies. | Indirect measurement of Cl⁻ transport; sensitive to protonophores. elsevierpure.com |
| Lucigenin Fluorescence Assay | Chloride-sensitive dye is quenched by Cl⁻ influx. | Direct Cl⁻ influx. | High sensitivity; direct measurement of Cl⁻ movement. | The dye itself can interact with membrane components. |
| Osmotic Response Assay | Light scattering detects changes in vesicle volume due to net salt flux. | Electroneutral anion exchange. | Measures overall transport process; no internal probe needed. | Indirect; can be complex to interpret. |
Advanced Research Applications and Future Directions
Development of Highly Selective and Sensitive Potentiometric Sensors
The primary application of Chloride Ionophore II is as the active component in ion-selective electrodes (ISEs) for the potentiometric determination of chloride ions. The performance of these sensors is critically dependent on the composition of the ion-selective membrane in which the ionophore is embedded.
Optimization of Membrane Components for Enhanced Analytical Performance
An ion-selective membrane (ISM) is a complex matrix, and its analytical performance hinges on the synergistic interplay of its components. A typical ISM consists of the ionophore, a polymer matrix, a plasticizer, and sometimes an ionic additive. The optimization of these components is crucial for achieving high selectivity, sensitivity, a low detection limit, and long-term stability.
Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is the most common polymer matrix, providing the necessary physical robustness and forming a stable framework for the other components.
Plasticizer: The plasticizer is a solvent that dissolves the ionophore and other components, ensuring their mobility within the membrane. The choice of plasticizer, such as bis(2-ethylhexyl)sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE), can significantly influence the sensor's selectivity by altering the dielectric constant of the membrane and the solvation of the ion-ionophore complex.
Ionophore Concentration: The concentration of this compound in the membrane is a critical parameter. An optimal concentration, typically around 1-2% by weight, is necessary to ensure a sufficient number of active sites for chloride binding without causing non-specific interactions or membrane instability.
Ionic Additives: The addition of lipophilic ionic sites, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), can improve the electrode's response by reducing membrane resistance and minimizing interference from other anions. For anion-selective electrodes, lipophilic cationic additives like tridodecylmethylammonium chloride (TDMAC) are often incorporated to enhance selectivity over other anions by an ion-exchange mechanism.
The table below summarizes research findings on the optimization of membrane components for chloride-selective electrodes, illustrating the impact of different formulations on key performance metrics.
| Membrane Component | Variation | Effect on Performance |
| Ionophore | Concentration (0.5% - 3%) | Optimal concentration leads to Nernstian response; excess can decrease selectivity. |
| Plasticizer | Type (e.g., o-NPOE vs. DOS) | Affects the dielectric constant, influencing the stability of the ion-ionophore complex and thus selectivity. |
| Polymer Matrix | Type (e.g., PVC vs. Polyurethane) | Influences mechanical durability and biocompatibility; can affect leaching of components. researchgate.netacs.org |
| Ionic Additive | Presence/Absence & Type | Can reduce membrane resistance, improve response time, and enhance selectivity by excluding interfering ions. |
Novel Ionophore Architectures for Specific Chloride Sensing
While this compound is effective, its organomercurial nature presents potential toxicity concerns, driving research into alternative ionophore designs. The future of chloride sensing lies in novel architectures that offer improved selectivity, stability, and biocompatibility.
Macrocyclic Ionophores: These molecules feature pre-organized cavities that can be tailored to the size and geometry of the chloride ion, leading to high selectivity. By combining anion encapsulation within a macrocyclic structure with specific binding motifs, remarkable selectivity can be achieved.
Halogen Bonding Anionophores: This approach utilizes halogen atoms (e.g., iodine) as Lewis acidic centers to interact with the chloride anion. This strategy has been shown to produce highly active and selective transporters, with some designs demonstrating exceptional selectivity for chloride over hydroxide (B78521) ions, a critical feature for biological applications. nih.gov
Stimuli-Responsive Ionophores: A frontier in ionophore design involves creating molecules that can be "switched on" by external triggers like light or specific enzymes. ox.ac.uk These systems often use cleavable molecular "cages" that block the ionophore's activity until a specific stimulus is applied. This "AND logic" activation, where two distinct triggers are required, opens possibilities for highly targeted ion transport in therapeutic contexts. ox.ac.uk
| Ionophore Architecture | Principle of Action | Key Advantages |
| Organomercurial (e.g., this compound) | Lewis acid-base interaction between mercury centers and chloride. | High affinity for chloride. |
| Macrocyclic Encapsulation | Size/shape complementarity of a pre-organized cavity. | High selectivity, stability. nih.gov |
| Halogen Bonding | Lewis acidic interaction between halogen donor and anion. | High activity and Cl⁻/OH⁻ selectivity. nih.gov |
| Stimuli-Responsive | Caged compound activated by external triggers (e.g., light, enzymes). | Spatiotemporal control over ion transport. ox.ac.uk |
Investigation of this compound in Cellular Homeostasis Research
Chloride ions are fundamental to numerous physiological processes, including the regulation of cell volume and intracellular pH (pHi). Synthetic ionophores serve as powerful chemical tools to perturb and study these processes by directly manipulating transmembrane chloride gradients.
Studies on Cell Volume Regulation and Intracellular pH Modulation
Animal cells maintain a constant volume through a process called regulatory volume decrease (RVD), where cell swelling triggers the efflux of ions, including K⁺ and Cl⁻, followed by water. The role of chloride transport in RVD can be investigated by experimentally collapsing the transmembrane chloride gradient. Research on human glioma cells has demonstrated that using a chloride ionophore, such as tributyltin chloride, abolishes the chloride gradient and effectively inhibits RVD, confirming that chloride movement is necessary for volume recovery. nih.gov
Similarly, the close relationship between chloride and pH homeostasis, often linked through Cl⁻/HCO₃⁻ exchangers, can be probed with ionophores. nih.gov In cellular research, ionophore cocktails are frequently used to clamp intracellular ion concentrations to known external values. github.iopnas.org This technique is essential for calibrating fluorescent biosensors that simultaneously measure intracellular chloride and pH, allowing for precise quantification of these crucial parameters in living cells. github.iopnas.org While not specifically documented for this compound, this principle demonstrates the utility of ionophores as indispensable tools in cellular physiology research.
Exploration of Chloride Gradients in Specific Cell Types
The electrochemical gradient for chloride across the cell membrane is not static; it varies significantly between different cell types and developmental stages, playing a key role in functions ranging from neuronal inhibition to epithelial transport. Ion-selective microelectrodes, often constructed using ionophores, are a primary tool for directly measuring the activity of intracellular ions and defining these gradients. nih.gov
By artificially manipulating chloride gradients with an ionophore, researchers can study the downstream consequences on cellular function. For instance, altering the chloride gradient in neurons can shift the response to the neurotransmitter GABA from inhibitory to excitatory. Using an ionophore to control intracellular chloride allows for a detailed investigation of the roles of specific channels and transporters in establishing and maintaining these gradients under various physiological and pathological conditions.
Targeted Ion Transport in Chemical Biology and Therapeutic Research
The ability of synthetic molecules to transport ions across biological membranes holds promise for new therapeutic strategies and chemical biology tools. nih.gov The goal is to develop compounds that can correct defects in natural ion transport, which are the root cause of channelopathies like cystic fibrosis.
However, a major challenge in translating synthetic ion transporters into therapeutic agents is cytotoxicity, which often arises from unselective ion transport. nih.gov For a chloride ionophore to be viable in a biological system, it must exhibit extremely high selectivity for chloride over other ions, particularly protons (H⁺) or hydroxide (OH⁻). Transport of the latter can dissipate cellular pH gradients, which is detrimental to cell health. nih.gov
This requirement for high selectivity and biocompatibility represents a significant hurdle for organomercurial compounds like this compound. Mercury and its organic derivatives are known to be transported into cells and can accumulate in tissues, leading to toxicity. nih.govnih.gov The inherent risks associated with its mercury content likely limit the application of this compound in cellular and therapeutic research.
Consequently, future research is focused on developing novel, metal-free ionophores with precisely controlled activation mechanisms. Stimuli-responsive ionophores that can be activated by disease-specific signals (e.g., enzymes overexpressed in tumors) or external triggers (e.g., light) offer a pathway to targeted therapies. ox.ac.uk These next-generation transporters aim to deliver their therapeutic effect only at the desired site of action, minimizing off-target effects and paving the way for new treatments for diseases caused by dysfunctional ion channels. ox.ac.uk
Disrupting Ion Homeostasis in Disease Models (e.g., Cancer Research, Channelopathies)
The deliberate disruption of ion homeostasis using molecules like this compound is a powerful strategy in disease modeling, particularly in cancer research and the study of channelopathies.
Cancer Research: Cells meticulously maintain ion gradients, and any significant disruption in this delicate balance, known as ion homeostasis, can trigger programmed cell death (apoptosis). This principle is being actively explored as a therapeutic strategy for cancer, as inactivating apoptotic pathways is a key mechanism by which tumor cells proliferate and resist treatment.
Researchers have developed synthetic organic molecules, such as certain bis(sulfonamide) compounds, that selectively bind to and transport chloride ions across the phospholipid bilayer of cancer cells. This influx of chloride ions disrupts the cell's natural ion balance and activates the apoptotic cascade. The effectiveness of this approach has been established by monitoring key cellular indicators of apoptosis, including:
Changes in mitochondrial membrane potential.
Leakage of cytochrome c from mitochondria.
Activation of the caspase family of enzymes.
Nuclear fragmentation.
By artificially inducing these changes, synthetic chloride transporters offer a potential therapeutic tool to reactivate disabled apoptotic pathways in cancer cells, representing a next-generation approach to treatment.
Channelopathies: Channelopathies are diseases caused by mutations in genes that encode for ion channels, leading to impaired ion transport. These disorders can manifest in diverse ways, affecting tissues and organs throughout the body. For example, the ClC-2 chloride channel is crucial for maintaining the correct ionic environment for cells that rely on actively transporting epithelia, such as in the testes and retina. Disruption of ClC-2 function can lead to the death of these dependent cells.
Synthetic ionophores can be used in research to mimic the effects of these genetic defects. By introducing a chloride ionophore to healthy cells in a laboratory setting, scientists can study the downstream consequences of uncontrolled chloride flux. This allows for detailed investigation into the cellular mechanisms underlying specific channelopathies and provides a platform for testing potential therapeutic interventions designed to restore ionic balance.
Engineering Signaling Networks and Information Processing in Cellular Systems
Beyond disease modeling, chloride ionophores are being engineered for sophisticated applications in controlling cellular behavior. Recent breakthroughs have focused on creating "smart" ionophores that respond to specific biocompatible triggers.
One innovative approach involves attaching stimulus-cleavable molecular cages to an ionophore. These cages effectively "lock" the ionophore in an inactive state. The ionophore can only be activated to transport chloride when a specific trigger—such as light, a particular enzyme, or a redox reaction—cleaves the cage.
This concept has been advanced to create ionophores that operate with "AND logic," where two different stimuli must be present simultaneously to trigger ion transport. By integrating two distinct cages that respond to different triggers, researchers have engineered a system that provides a much higher degree of control over cellular manipulation. This dual-stimulus activation has broad potential applications in:
Targeted Therapeutics: Activating a drug's effect only at a specific disease site where two unique conditions are met.
Engineering Signaling Networks: Artificially creating or modifying communication pathways within and between cells.
Information Processing: Building rudimentary biological computing systems within cellular environments.
Modulation of Endogenous Ion Channels and Receptors (e.g., GABAA Receptors)
Chloride ionophores and the principles of chloride flux are central to the function of major endogenous receptors, most notably the GABAA receptor. The GABAA receptor is the primary mediator of rapid inhibitory neurotransmission in the central nervous system.
Structurally, the GABAA receptor is a ligand-gated ion channel that is selectively permeable to chloride ions. It is part of a larger molecular assembly known as the GABA/benzodiazepine receptor-chloride ionophore complex. When the neurotransmitter GABA binds to this receptor, the central pore opens, allowing chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.
This entire complex can be modulated by various pharmacological agents:
Benzodiazepines: These drugs act as positive allosteric modulators. They bind to a site on the receptor complex distinct from the GABA binding site and increase the frequency of channel opening, potentiating the inhibitory effect of GABA.
Barbiturates and Neuroactive Steroids: These compounds also enhance the receptor's function, contributing to sedative and anesthetic effects.
Antagonists (e.g., Bicuculline): These molecules block the action of GABA, leading to a convulsant effect.
The study of this complex is crucial for understanding the neurochemical basis of anxiety and for the development of anxiolytic, antiepileptic, and sedative drugs.
Innovations in Ionophore-Based Device Technology
The selective binding properties of chloride ionophores have led to their incorporation into advanced sensing devices, enabling real-time measurement and imaging of chloride ion concentrations in various applications.
Development of Two-Dimensional Chloride Ion Image Sensors
A significant innovation in this area is the development of two-dimensional (2D) chloride ion image sensors capable of displaying dynamic images of local ion concentrations. These sensors are typically fabricated by applying a chloride-sensitive membrane onto a charge-coupled device (CCD) or similar imaging platform.
The ion-sensitive membrane is a critical component, and its composition determines the sensor's performance. A typical formulation involves:
A polymer matrix, such as Poly(vinyl chloride) (PVC).
A plasticizer, like 2-nitrophenyl octyl ether (NPOE), to ensure the mobility of components within the membrane.
An ionophore that selectively binds to chloride ions. In one such sensor, a manganese (III) porphyrin complex was used for this purpose.
The sensor operates by converting the chemical activity of chloride ions at the membrane surface into an electrical potential, which is then read by the underlying pixel array of the CCD. This technology allows researchers to visualize physiological phenomena involving chloride ions, such as the activity of GABA receptors, in real-time and with high spatial resolution.
| Parameter | Finding |
|---|---|
| Sensor Type | CCD-based with a manganese (III) porphyrin ionophore membrane |
| Concentration Response (10⁻¹ to 10⁻² M) | Near-Nernstian response |
| Concentration Response (10⁻² to 10⁻³ M) | Super-Nernstian response |
| Anion Selectivity | Does not follow the classical Hofmeister series |
| Superiority | Higher selectivity for chloride over perchlorate, bromide, and iodide |
Integration into Wearable and Implantable Sensing Platforms
Chloride ionophores are fundamental components in the development of ion-selective electrodes (ISEs) for wearable and implantable sensors. These devices are designed for continuous, real-time monitoring of electrolytes in physiological fluids like sweat or interstitial fluid, providing valuable data for healthcare and wellness.
Wearable sensors, often in the form of skin patches or wristbands, can incorporate chloride ISEs to track electrolyte balance during physical activity. Implantable sensors, including microneedle-based platforms, aim for minimally invasive monitoring of biomarkers directly within the body. The core of these sensors is the ion-selective membrane, which contains the ionophore responsible for selectively detecting chloride ions amidst a complex mixture of other biological molecules and ions.
A critical consideration for any device intended for on-body or in-vivo use is its biocompatibility. The materials used must not produce an adverse effect on the surrounding biological system. For ionophore-based sensors, this necessitates rigorous cytotoxicity testing of the ion-selective membranes (ISMs).
Comprehensive biocompatibility studies involve in-vitro assays using relevant human cell lines, such as dermal fibroblasts, to assess the potential toxicity of membrane components. These studies evaluate several key parameters:
Cell Viability: Whether cells remain alive after being exposed to the membrane.
Cell Proliferation: Whether the cells can continue to grow and divide.
Cell Adhesion: Whether the cells can properly attach to surfaces in the presence of the membrane.
Research has shown that the composition of the ISM can drastically affect its biocompatibility. Different polymers, plasticizers, and even the ionophores themselves can leach from the membrane and potentially cause cytotoxic effects. For example, studies have demonstrated that membranes containing the ionophores valinomycin (B1682140) and nonactin (B1679836) exhibit greater toxicity compared to those with other ionophores like Potassium Ionophore II or Sodium Ionophore X. Therefore, careful selection and testing of all membrane components are essential during the development of any wearable or implantable sensor.
| Component Category | Component Tested | Observed Cytotoxicity |
|---|---|---|
| Ionophore | Valinomycin (Potassium Ionophore I) | High (toxic in viability and adhesion tests) |
| Nonactin (Ammonium Ionophore I) | High (toxic in viability and adhesion tests) | |
| Potassium Ionophore II | Low (demonstrated non-toxicity) | |
| Sodium Ionophore X | Low (demonstrated non-toxicity) | |
| Plasticizer | DOS (bis(2-ethylhexyl) sebacate) | Low |
| NPOE (2-nitrophenyl octyl ether) | Low | |
| FNDPE | High (toxic in adhesion tests) | |
| Polymer | PVC (Poly(vinyl chloride)) | Low |
| PU (Polyurethane) | Low |
Unexplored Research Avenues and Challenges
The unique properties of this compound have established it as a valuable tool in various research applications. However, its full potential remains to be unlocked, with several unexplored research avenues and inherent challenges paving the way for future scientific investigation. These areas primarily revolve around enhancing its performance in complex biological systems, exploring novel therapeutic and diagnostic applications, and addressing the limitations imposed by its chemical composition.
A significant frontier for future research lies in the development of more robust and long-lasting sensors based on this compound. The operational lifetime of ion-selective electrodes (ISEs) is often curtailed by the gradual leaching of the ionophore from the sensor membrane into the sample solution. This not only diminishes the sensor's performance over time but can also introduce cytotoxic effects in biological preparations. Investigating novel membrane compositions and immobilization techniques to improve the stability and longevity of this compound within the sensor matrix is a critical challenge that needs to be addressed.
Furthermore, while this compound exhibits good selectivity for chloride ions, its performance in complex biological fluids can be hampered by interference from other anions and biomolecules. Future research should focus on strategies to enhance its selectivity and minimize biofouling. This could involve the chemical modification of the ionophore's structure to create more specific binding pockets or the development of advanced membrane materials that can effectively shield the ionophore from interfering substances.
The potential of this compound in therapeutic and diagnostic applications represents a largely untapped area of research. The ability to modulate chloride ion transport across cell membranes opens up possibilities for developing novel treatments for channelopathies, diseases caused by dysfunctional ion channels. However, a significant hurdle in this domain is the inherent toxicity associated with the mercury content of this compound. A crucial and challenging research direction would be the synthesis of mercury-free analogues of this compound that retain its ionophoric properties while exhibiting enhanced biocompatibility. Such developments would be pivotal for its translation into clinical applications.
Another promising yet challenging avenue is the development of stimuli-responsive systems incorporating this compound. These "smart" systems could be designed to release the ionophore or activate its function in response to specific biological cues, such as changes in pH or the presence of certain enzymes. This would allow for targeted delivery and action, minimizing off-target effects and maximizing therapeutic efficacy. Research into caging strategies, where the ionophore is rendered inactive until triggered by a specific stimulus, could pave the way for precision medicine applications.
The exploration of this compound in novel diagnostic platforms is also a compelling area for future investigation. Its ability to selectively bind chloride ions could be harnessed in the development of new imaging agents or in situ sensors for monitoring chloride ion concentrations in real-time within living cells and tissues. Overcoming the challenges of delivering the ionophore to specific subcellular compartments and ensuring its long-term stability in the cellular environment will be key to realizing these applications.
| Unexplored Research Avenue | Key Challenges |
| Enhanced Sensor Longevity | - Ionophore leaching from the sensor membrane- Potential cytotoxicity in biological samples |
| Improved Selectivity in Biological Fluids | - Interference from other anions and biomolecules- Biofouling of the sensor surface |
| Therapeutic Applications (e.g., Channelopathies) | - Inherent toxicity due to mercury content- Need for mercury-free, biocompatible analogues |
| Stimuli-Responsive "Smart" Systems | - Designing effective caging and triggering mechanisms- Ensuring targeted delivery and activation |
| Advanced Diagnostic Platforms | - Targeted subcellular delivery- Long-term stability in the cellular milieu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
